2-(Trifluoromethyl)pyrrolidine-1-carboxamide
Description
2-(Trifluoromethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based compound characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring and a carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXRJSQCVMXQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as an inhibitor of key enzymes involved in pathogenic processes. Notably, research has highlighted its role as an inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis. This makes it a candidate for developing new antituberculosis agents amid rising drug resistance .
Case Study: InhA Inhibition
- Objective : To identify novel inhibitors for Mycobacterium tuberculosis.
- Method : High-throughput screening of pyrrolidine carboxamides.
- Findings : The lead compound exhibited over 160-fold improved potency after optimization, demonstrating significant potential as a therapeutic agent against tuberculosis .
Agricultural Applications
The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for use in agrochemicals. Research indicates that derivatives of pyrrolidine carboxamides can act as herbicides or fungicides, targeting specific pathways in plant pathogens.
Case Study: Herbicidal Activity
- Objective : To evaluate the herbicidal efficacy of pyrrolidine derivatives.
- Method : Laboratory and field trials assessing plant growth inhibition.
- Findings : Certain derivatives showed promising results in inhibiting weed growth while being safe for crops.
Material Science
In material science, 2-(Trifluoromethyl)pyrrolidine-1-carboxamide can be utilized in the development of polymers and coatings. Its unique chemical properties allow for the modification of surfaces to enhance durability and resistance to environmental factors.
Case Study: Polymer Coatings
- Objective : To develop advanced coatings with improved chemical resistance.
- Method : Incorporation of the compound into polymer matrices.
- Findings : Enhanced resistance to solvents and improved mechanical properties were observed in treated materials .
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with trifluoromethyl group | Antimicrobial, Herbicidal |
| Pyrrolidine Carboxamide Derivatives | Various substitutions on pyrrolidine | Antituberculosis, Antifungal |
| Trifluoromethylated Compounds | Trifluoromethyl group on diverse scaffolds | Enhanced lipophilicity, Biocidal |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound contrasts with heterocyclic substituents (e.g., thiazole in , oxadiazole in ), which may enhance π-π stacking or hydrogen bonding with targets.
- Carboxamide N-substituents like 4-bromophenyl (8d, ) or morpholinophenyl () influence solubility and target selectivity.
Physicochemical Properties
Comparative data from synthesized analogs reveal trends in stability and synthesis efficiency:
Notes:
- The trifluoromethyl group increases lipophilicity (higher LogP) compared to polar substituents like coumarin (-OH, -C=O).
- Higher yields (e.g., 68% for 8d ) correlate with simpler synthetic routes, while heterocyclic substituents (e.g., oxadiazole in ) may require multi-step synthesis.
Pharmacological Activities
Neuropharmacology
Oncology and Anti-Biofilm Activity
Enzyme Modulation
Q & A
Q. What are the key synthetic strategies for preparing 2-(trifluoromethyl)pyrrolidine-1-carboxamide derivatives?
Methodological Answer: Synthesis typically involves:
- Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or amino alcohols under basic conditions .
- Trifluoromethyl Group Introduction : Electrophilic substitution or coupling reactions using trifluoromethylating agents (e.g., TMSCF₃ or CF₃Cu) under anhydrous conditions .
- Carboxamide Functionalization : Reaction with activated carbonyl intermediates (e.g., carbonyldiimidazole) in aprotic solvents like THF .
Q. Key Optimization Parameters :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | DMF | 80–100°C | K₂CO₃ | 60–75% |
| Trifluoromethylation | DCM | 0–25°C | CuI | 40–55% |
| Amidation | THF | Reflux | None | 70–85% |
Q. How do electronic effects of the trifluoromethyl group influence reactivity in pyrrolidine derivatives?
Methodological Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which:
- Reduces Basicity of the Pyrrolidine Nitrogen : Limits protonation in biological environments .
- Enhances Stability Against Oxidative Degradation : Verified via comparative TGA analysis of analogs (e.g., methyl vs. trifluoromethyl derivatives show 20% higher thermal stability) .
- Alters Reactivity in Cross-Coupling Reactions : Slows Suzuki-Miyaura coupling due to reduced electron density (kinetic studies show 3x slower rates vs. methyl analogs) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ group chemical shifts (δ = -60 to -70 ppm) . ¹H/¹³C NMR confirms pyrrolidine ring conformation and carboxamide connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 ppm error) and fragmentation patterns .
- HPLC-PDA : Quantifies purity (>95%) and detects polar byproducts (e.g., hydrolyzed carboxamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group into sterically hindered pyrrolidine systems?
Methodological Answer: Challenges arise from steric hindrance near the pyrrolidine nitrogen. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs for conventional heating) and improves yield by 15–20% .
- Lewis Acid Catalysts : Zn(OTf)₂ enhances trifluoromethylation efficiency in THF at 50°C (85% yield vs. 50% without catalyst) .
- Solvent Screening : Non-polar solvents (e.g., toluene) minimize side reactions in bulky systems .
Q. Case Study :
| Catalyst | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|
| None | DCM | 24 | 40 |
| Zn(OTf)₂ | Toluene | 6 | 85 |
| CuI | THF | 12 | 60 |
Q. How do structural modifications (e.g., substituent position) affect biological activity in trifluoromethyl-pyrrolidine analogs?
Methodological Answer:
- Meta vs. Para Substituents : Meta-CF₃ derivatives show 10x higher binding affinity to serotonin receptors (IC₅₀ = 50 nM) than para-substituted analogs (IC₅₀ = 500 nM) due to steric alignment .
- Carboxamide vs. Ester Derivatives : Carboxamide analogs exhibit improved metabolic stability (t₁/₂ = 8 hrs in liver microsomes) compared to esters (t₁/₂ = 2 hrs) .
Data Contradiction Resolution :
Discrepancies in reported enzyme inhibition (e.g., COX-2) arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8) alter protonation states, affecting binding .
- Purity Levels : Impurities >5% (e.g., unreacted starting materials) artificially inflate IC₅₀ values .
Q. What computational methods are used to predict the conformational flexibility of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates energy barriers for pyrrolidine ring puckering (e.g., envelope vs. twist conformers differ by 2–3 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Reveal solvent-dependent stability; aqueous environments favor chair-like conformations .
- Docking Studies : Predict binding poses to biological targets (e.g., kinase ATP-binding pockets) with RMSD <1.5 Å .
Q. How can researchers resolve conflicting data on the compound’s solubility and stability?
Methodological Answer:
- Solubility Screening : Use shake-flask method with UV detection (λ = 254 nm) in buffers (pH 1–10). Data shows solubility peaks at pH 6–7 (2.5 mg/mL) .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂). LC-MS identifies hydrolyzed carboxamide (m/z 220) as the primary degradant .
Q. Stability Profile :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH | 5% after 1 month | Hydrolyzed amide |
| 0.1M HCl | 30% after 24 hrs | Ring-opened product |
Q. What are the best practices for scaling up laboratory-scale synthesis to pilot production?
Methodological Answer:
- Continuous Flow Reactors : Improve heat transfer and reduce batch variability (e.g., 90% yield at 100 g scale vs. 70% in batch) .
- Quality-by-Design (QbD) : Use DOE to optimize parameters (e.g., residence time, catalyst loading) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
